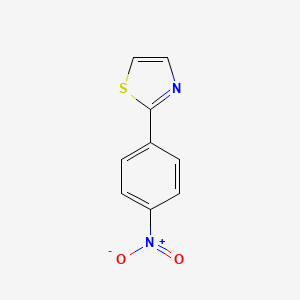

2-(4-Nitrophenyl)thiazole

Descripción

Significance of the Thiazole (B1198619) Scaffold in Chemical Science and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the fields of chemical science and medicinal chemistry. nih.govtandfonline.com Its unique structural and electronic properties make it a versatile scaffold found in a myriad of natural and synthetic compounds. nih.gov A prominent example from nature is Thiamine (Vitamin B1), which features a thiazole ring and is essential for human metabolism. nih.gov

In the realm of synthetic chemistry, the thiazole nucleus is a fundamental component of numerous pharmaceuticals. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govtandfonline.comnih.gov For instance, compounds like sulfazole (an antimicrobial), ritonavir (B1064) (an antiretroviral), and abafungin (B1664290) (an antifungal) all incorporate the thiazole moiety, highlighting its importance in drug design. nih.gov The adaptability of the thiazole ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. jetir.org This structural versatility has cemented the thiazole scaffold as a privileged structure in the development of new therapeutic agents. fabad.org.tr

Overview of Nitrophenyl Substituents in Heterocyclic Compounds

The incorporation of a nitrophenyl group as a substituent on a heterocyclic ring significantly influences the molecule's electronic properties and reactivity. The nitro group (-NO₂) is a potent electron-withdrawing group, which can profoundly alter the electron density distribution within the heterocyclic system. This electronic perturbation can enhance the biological activity of the parent compound.

Specifically, the presence of a nitrophenyl substituent can introduce or enhance antimicrobial and anticancer properties. The electron-withdrawing nature of the nitro group can make the compound more susceptible to bioreduction within cells, leading to the formation of reactive intermediates that can interact with and damage cellular components of pathogens or cancer cells. Furthermore, the nitrophenyl moiety can influence the molecule's ability to interact with biological targets, such as enzymes and nucleic acids, by modifying its binding affinity and specificity. In synthetic chemistry, the nitro group can also serve as a versatile functional handle, allowing for further chemical modifications, such as reduction to an amino group, which opens up avenues for creating a diverse library of derivatives. vulcanchem.com

Current Research Landscape Pertaining to 2-(4-Nitrophenyl)thiazole and its Derivatives

Current research on this compound and its derivatives is vibrant and multifaceted, primarily focusing on the synthesis of new analogues and the evaluation of their biological potential. Scientists are actively exploring various synthetic methodologies to create novel derivatives with modified substituents on both the thiazole and nitrophenyl rings. nih.govresearchgate.net A common synthetic route for creating the this compound core involves the Hantzsch thiazole synthesis, which typically reacts a thioamide derived from 4-nitrobenzaldehyde (B150856) with an α-halocarbonyl compound.

The primary areas of investigation for these derivatives are their potential applications as antimicrobial and anticancer agents. fabad.org.tr Studies have shown that certain derivatives of this compound exhibit significant activity against various bacterial and fungal strains. Similarly, a number of derivatives have demonstrated cytotoxic effects against different cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). researchgate.net Research is also focused on understanding the structure-activity relationships (SAR), aiming to correlate specific structural features with observed biological activity to guide the design of more potent and selective compounds. Molecular docking studies are often employed to predict and rationalize the interaction of these compounds with biological targets at a molecular level. researchgate.netresearchgate.net

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a comprehensive and focused overview of the chemical compound this compound. The primary objective is to present a detailed and scientifically accurate account of its key characteristics, synthesis, and the current understanding of its biological significance, based on existing academic research.

The scope of this article is strictly defined to cover the following areas:

An introduction to the fundamental importance of the thiazole scaffold and nitrophenyl substituents in chemical and medicinal science.

A summary of the current research landscape surrounding this compound and its derivatives.

This research outline will be supported by data tables to present key information in a clear and accessible format. By adhering to this structured approach, the article will serve as an authoritative resource for researchers and students interested in the specific chemistry and potential applications of this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDOGDJADXLHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to the 2-(4-Nitrophenyl)thiazole Core Structure

The construction of the this compound scaffold can be achieved through several established synthetic routes, with the Hantzsch thiazole (B1198619) synthesis and its variations being the most prominent.

A widely employed method for synthesizing 2-substituted-4-phenylthiazoles involves the reaction of thiosemicarbazide (B42300) with α-haloketones. rsc.orgmdpi.com This approach, a variation of the Hantzsch synthesis, typically involves the condensation of a thiosemicarbazide derivative with an α-halocarbonyl compound. For the synthesis of this compound derivatives, this would involve reacting a suitable thiosemicarbazide with a 4-nitrophenyl-substituted α-haloketone. The reaction proceeds via the formation of a thiazoline (B8809763) intermediate, which then dehydrates to form the aromatic thiazole ring. The reaction conditions often involve refluxing the reactants in a solvent like ethanol (B145695). rsc.orgmdpi.com The use of grinding techniques at room temperature has also been reported as an efficient and environmentally friendly alternative to traditional reflux methods, often resulting in high yields in a shorter time. mdpi.com

A specific example involves the reaction of 4-nitrophenylthiosemicarbazide with α-haloketones in a basic medium, commonly using triethylamine (B128534) or a similar base in a solvent like ethanol or dioxane under reflux conditions for several hours. The reaction progress is typically monitored by thin-layer chromatography (TLC).

Table 1: Synthesis of Thiazole Derivatives using Thiosemicarbazide and α-Haloketones

| Thiosemicarbazide Derivative | α-Haloketone | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | 2-Bromo-1-(4-nitrophenyl)ethanone | 2-Amino-4-(4-nitrophenyl)thiazole | 94 | researchgate.net |

| 4-Nitrophenylthiosemicarbazide | α-Haloketones | 2-Hydrazino-4-(4-nitrophenyl)thiazole | >50 |

The synthesis of more complex this compound derivatives can be achieved by starting with a pre-formed 2-aminothiazole (B372263) ring and subsequently introducing the 4-nitrophenyl group. One approach involves the condensation of 2-aminothiazole with a 4-nitrobenzoyl-containing electrophile. For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized through a condensation reaction between a 2-amino-4-substituted phenyl thiazole and 2-(2,3-dimethylanilino)benzoic acid. rasayanjournal.co.in While this example doesn't directly form this compound, the methodology of using a 2-aminothiazole as a nucleophile in a condensation reaction is a viable strategy.

Another relevant method is the halogenation of 2-aminothiazoles at the 5-position, followed by a nucleophilic substitution reaction. jocpr.com This allows for the introduction of various substituents, and a similar strategy could potentially be adapted to introduce a 4-nitrophenyl group or a precursor that can be converted to it.

Several other methods have been developed for the synthesis of thiazole derivatives, which could be adapted for the preparation of this compound. The Hantzsch thiazole synthesis remains a cornerstone, involving the reaction of a thioamide with an α-halocarbonyl compound. nih.gov For This compound-4-carbaldehyde (B1626856), this involves reacting a 4-nitrobenzaldehyde-derived thioamide with an α-halogenated carbonyl precursor.

A one-pot synthesis of 2,4-disubstituted thiazolyl pyrazole (B372694) derivatives has been reported, where pyrazole 4-carbaldehydes, thiosemicarbazides, and α-haloketones react to form the target molecules. mdpi.com This multicomponent approach offers an efficient route to complex thiazole-containing structures.

Furthermore, a three-step synthesis starting from 4-nitroacetophenone has been used to prepare 2-amino-5-(4-aminophenyl)thiazole. sci-hub.se This process involves bromination of the acetophenone, followed by reaction with thiourea (B124793) and subsequent reduction of the nitro group. This pathway highlights the use of readily available starting materials to construct the desired thiazole core.

Derivatization Strategies and Functional Group Transformations

Once the this compound core is synthesized, the nitro group serves as a versatile handle for further chemical modifications, enabling the creation of a library of derivatives with potentially diverse biological activities.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenyl ring and provides a key site for chemical transformations.

A primary and highly significant transformation of the nitro group in this compound is its reduction to the corresponding amino group, yielding 2-(4-aminophenyl)thiazole derivatives. This conversion is crucial as the resulting amino group can serve as a building block for further functionalization and often leads to a change in the compound's biological profile.

Several reducing agents can be employed for this transformation. A common method involves catalytic hydrogenation using hydrogen gas and a palladium catalyst, such as palladium on charcoal (Pd/C). google.comgoogle.com This method is generally clean and efficient. Another widely used reducing agent is tin(II) chloride (SnCl₂) in a solvent like ethanol. ut.ac.ir This classical method is effective for the reduction of aromatic nitro compounds. The reaction with SnCl₂ is typically carried out under reflux conditions for several hours. ut.ac.ir

The resulting 2-(4-aminophenyl)thiazole can then be used in a variety of subsequent reactions, such as acylation, alkylation, or diazotization, to introduce further diversity into the molecular structure.

Table 2: Reduction of this compound Derivatives

| Starting Material | Reducing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(4-Nitrophenyl)benzothiazole | H₂/Pd/C, Methanol | 2-(4-Aminophenyl)benzothiazole | Excellent | google.com |

| 6-Methoxy-2-(4-nitrophenyl)benzothiazole | SnCl₂·2H₂O, Ethanol, Reflux | 4-(6-Methoxybenzo[d]thiazol-2-yl)benzenamine | 81 | ut.ac.ir |

| This compound-4-carbaldehyde | Residual catalysts (unintentional reduction) | 2-(4-Aminophenyl)thiazole-4-carbaldehyde | 0.2-0.5 |

Reactions Involving the Nitro Group

Other Transformations of the Nitro Moiety

The nitro group of this compound is a versatile functional group that can undergo various chemical transformations beyond simple reduction. These transformations are crucial for creating a diverse range of derivatives with potentially new biological activities or chemical properties.

One significant transformation is the bioreduction of the nitro group, which can lead to the formation of reactive intermediates. These intermediates are capable of interacting with cellular components, a mechanism that is often implicated in the antimicrobial and anticancer effects of nitroaromatic compounds.

Another key reaction is the complete reduction of the nitro group to an amino group (-NH2), yielding 2-(4-aminophenyl)thiazole. This transformation fundamentally alters the electronic properties of the phenyl ring, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. This change makes the aromatic ring more susceptible to electrophilic substitution reactions, thereby opening up further avenues for functionalization. For instance, uncontrolled reaction conditions during synthesis can sometimes lead to the unintended reduction of the nitro group, resulting in the formation of 2-(4-aminophenyl)thiazole-4-carbaldehyde as an impurity.

The nitro group can also be involved in more complex reactions. For example, in the synthesis of related thiazole derivatives, the nitro group on a phenyl ring has been shown to influence the reaction pathways. In one case, the reaction of 2-nitrobenzaldehyde (B1664092) with (R)-cysteine led to the formation of a thiazolidine-4-carboxylic acid derivative, which exists as a diastereomeric mixture. researchgate.net This highlights the role of the nitro group in directing the stereochemical outcome of certain reactions.

Modifications at the Thiazole Ring System

The thiazole ring of this compound is a key structural feature that can be modified to tune the compound's properties. These modifications can involve substitutions at various positions on the ring or even alterations to the ring itself.

One common modification is the introduction of substituents at the 4- and 5-positions of the thiazole ring. For example, the Hantzsch thiazole synthesis is a widely used method to construct the thiazole core, allowing for the incorporation of different groups. In the synthesis of this compound-4-carbaldehyde, a carbaldehyde group is introduced at the 4-position.

Further modifications can be made to these substituents. For instance, the aldehyde group at the 4-position can be oxidized to a carboxylic acid, yielding this compound-4-carboxylic acid. This transformation introduces a new functional group that can participate in a variety of subsequent reactions.

The thiazole ring can also be part of a larger, fused heterocyclic system. For example, 2-(4-nitrophenyl)benzo[d]thiazole (B1363415) is a related compound where the thiazole ring is fused to a benzene (B151609) ring. orgchemres.org The synthesis of this and similar benzothiazole (B30560) derivatives often involves the reaction of substituted 2-aminothiophenols with aldehydes. orgchemres.org

In some cases, the thiazole ring itself can be synthesized through cyclization reactions involving precursors that already contain the nitrophenyl moiety. For instance, the reaction of 4-nitrophenylthiosemicarbazide with α-haloketones is a common method for synthesizing 2-hydrazino-4-(4-nitrophenyl)thiazole. In this reaction, the thiazole ring is formed through a cyclization process.

Derivatization at the Substituent Positions (e.g., Hydrazino, Isopropyl)

The substituents attached to the this compound core can be further modified to create a wide array of derivatives. These derivatizations are often key to modulating the biological activity and physicochemical properties of the parent compound.

A prominent example is the derivatization of the hydrazino group in 2-hydrazino-4-(4-nitrophenyl)thiazole. This hydrazino group is a reactive handle that can readily react with various electrophiles. For instance, it can be reacted with aromatic aldehydes to form hydrazones. These reactions can be carried out under solvent-free conditions, and the yields of the resulting hydrazones can be moderate to high. The resulting N-benzylidene-4-(4-nitrophenyl)thiazol-2-imine derivatives have been synthesized and evaluated for their biological activities. nih.gov

Another example of derivatization involves the amino group at the 2-position of the thiazole ring. This amino group can be acylated, for example, by reacting 2-amino-4-(4'-nitrophenyl)-1,3-thiazole with acetic anhydride (B1165640) to produce 2-acetamido-4-(4'-nitrophenyl)-1,3-thiazole. prepchem.com This transformation introduces an acetamido group, which can alter the compound's solubility and hydrogen bonding capabilities.

Furthermore, other substituents can be introduced at various positions. For instance, the synthesis of derivatives with an isopropyl group has been reported. orgchemres.org While the specific derivatization of an isopropyl group on this compound is not detailed in the provided context, the synthesis of related compounds like 2-(4-isopropylphenyl)benzo[d]thiazole suggests that such modifications are synthetically accessible. orgchemres.org

The introduction of different substituents can have a profound effect on the molecule's biological properties. For example, in a series of morpholine-derived thiazoles, the substitution at the 4-position of the phenyl ring was found to be crucial for their inhibitory activity against bovine carbonic anhydrase-II. rsc.org The 4-para-nitrophenyl substitution resulted in a more potent series of compounds compared to unsubstituted or chloro-substituted analogs. rsc.org This highlights how derivatization at the substituent positions can be a powerful tool for drug discovery and development.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, as well as for developing more efficient and environmentally friendly synthetic protocols.

In the Hantzsch thiazole synthesis of this compound-4-carbaldehyde, a common method involves reacting 4-nitrobenzaldehyde (B150856) thioamide with a bromoacetaldehyde (B98955) diethyl acetal. Typical conditions for this reaction include using potassium carbonate as a base in anhydrous ethanol, with refluxing at 78°C for 6–8 hours, leading to yields of 68–72%.

The choice of solvent can significantly impact reaction outcomes. For instance, in the one-pot synthesis of 1,3-benzo[d]thiazole derivatives, solvent-free conditions at 80°C were found to be optimal. orgchemres.org Similarly, in the synthesis of thiazolyl-phthalazinediones, ethanol was identified as the most suitable solvent under ultrasound irradiation at 50°C. mdpi.com

Catalysts also play a key role in optimizing reactions. In the synthesis of 2-amino-4-phenyl substituted thiazole derivatives, copper silicate (B1173343) was used as a heterogeneous, reusable catalyst, which significantly reduced reaction time and provided high yields. nanobioletters.com The optimization of catalyst concentration is also important, as using too little or no catalyst can result in trace amounts of product. nanobioletters.com

Microwave-assisted synthesis has emerged as a green chemistry alternative that can dramatically reduce reaction times while maintaining good yields. For example, microwave irradiation can be an effective method for promoting the synthesis of thiazole derivatives.

The table below summarizes the optimization of various reaction conditions for the synthesis of thiazole derivatives.

Table 1: Optimization of Reaction Conditions for Thiazole Synthesis

| Reaction | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hantzsch Synthesis | K₂CO₃ | Ethanol | 78 | 6-8 | 68-72 | |

| Modified Gewald Reaction | Morpholine | DMF | 100 | 12 | 58 | |

| Benzothiazole Synthesis | Al(HSO₄)₃ | Solvent-free | 80 | - | High | orgchemres.org |

| Thiazolyl-Phthalazinedione Synthesis | - | Ethanol | 50 | - | High | mdpi.com |

| 2-Amino Thiazole Synthesis | Copper Silicate | Ethanol | 78 | - | High | nanobioletters.com |

Mechanistic Insights into Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is essential for controlling the reaction, predicting products, and designing new synthetic routes.

The Hantzsch thiazole synthesis, a cornerstone for constructing the thiazole core, proceeds through a cyclocondensation reaction. The mechanism involves the reaction of a thioamide with an α-halocarbonyl compound. The initial step is the nucleophilic attack of the sulfur atom of the thioamide on the carbonyl carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

In some reactions, the mechanism can be more complex. For example, in the cycloaddition reactions of 2-amino-4-alkenylthiazoles with nitroalkenes, a stepwise mechanism is proposed. acs.org This involves a nucleophilic attack of the thiazole (via C-5) on the nitroalkene, leading to a zwitterionic intermediate. acs.org This intermediate is stabilized by the amino group at C-2 and the nitro group of the nitroalkene. acs.org

The formation of byproducts can also provide insights into the reaction mechanism. For instance, in the synthesis of this compound-4-carbaldehyde, the formation of this compound-4-carboxylic acid as a byproduct suggests that the aldehyde group can be oxidized under certain conditions. Similarly, the detection of 2-(4-aminophenyl)thiazole-4-carbaldehyde indicates that the nitro group can be reduced by residual catalysts.

In the synthesis of 2-hydrazino-4-(4-nitrophenyl)thiazole, the mechanism involves the nucleophilic attack of a hydrazine (B178648) nitrogen on the carbonyl of an α-haloketone, which then leads to cyclization to form the thiazole ring. The nitrophenyl substituent remains intact during this process.

Computational studies can also provide valuable mechanistic insights. For instance, theoretical calculations can help to elucidate the transition states and intermediates involved in a reaction, providing a deeper understanding of the reaction pathway.

The table below lists some of the key compounds mentioned in this article.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2-(4-Nitrophenyl)thiazole, offering precise insights into the molecular architecture. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecule's framework.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the thiazole (B1198619) and the 4-nitrophenyl rings. The strong electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons on the phenyl ring, causing them to appear further downfield.

While the spectrum for the parent compound is not explicitly detailed in the reviewed literature, data from closely related derivatives, such as This compound-4-carbaldehyde (B1626856) and various pyrazoline derivatives containing the 4-(4-nitrophenyl)thiazole moiety, provide a clear basis for assignment. mdpi.com The protons of the 4-nitrophenyl group typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the thiazole ring appear as singlets in the aromatic region. For instance, in one derivative, the H-5 proton of the thiazole ring is observed as a singlet at δ 8.42 ppm. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| Thiazole H-4 & H-5 | ~7.5 - 8.5 | Doublet, Doublet | ~3-4 |

| Nitrophenyl H-2', H-6' | ~8.3 - 8.4 | Doublet (d) | ~8-9 |

| Nitrophenyl H-3', H-5' | ~8.0 - 8.2 | Doublet (d) | ~8-9 |

Note: Data is extrapolated from closely related derivatives. Actual values may vary.

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in this compound. The carbons of the thiazole ring and the nitrophenyl ring resonate in the aromatic region.

Based on data from related structures, the aromatic carbons of the thiazole ring are expected to resonate between δ 116 and 159 ppm. sci-hub.se The carbon atom attached to the nitro group (C-4') would be found significantly downfield due to the strong deshielding effect of the nitro substituent. The quaternary carbon of the thiazole ring attached to the phenyl group (C-2) would also be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Thiazole C-2 | ~168 - 172 |

| Thiazole C-4 | ~142 - 146 |

| Thiazole C-5 | ~120 - 125 |

| Nitrophenyl C-1' | ~138 - 140 |

| Nitrophenyl C-2', C-6' | ~127 - 130 |

| Nitrophenyl C-3', C-5' | ~124 - 126 |

| Nitrophenyl C-4' | ~148 - 150 |

Note: Data is extrapolated from general knowledge and related derivatives.

Detailed structural aspects such as the relative orientation of the two rings can be investigated using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). However, specific studies employing techniques such as NOESY or COSY for the detailed conformational analysis of this compound are not extensively reported in the surveyed scientific literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is dominated by characteristic absorption bands corresponding to the vibrations of the nitro group and the bonds within the thiazole ring.

The most prominent features in the IR spectrum are the strong absorption bands from the nitro group. These typically appear as two distinct peaks: an asymmetric stretching vibration (νas) and a symmetric stretching vibration (νs). In a closely related carbaldehyde derivative, these are observed around 1515 cm⁻¹ and 1345 cm⁻¹, respectively. The spectrum also displays characteristic bands for the C=N and C=C stretching vibrations of the aromatic systems.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | Nitro (NO₂) | ~1510 - 1560 |

| Symmetric Stretch | Nitro (NO₂) | ~1340 - 1355 |

| Stretch | Aromatic C=C | ~1590 - 1610 |

| Stretch | Thiazole C=N | ~1590 - 1620 |

| Bending | Aromatic C-H | ~840 - 860 (p-substitution) |

Note: Frequencies are based on data from closely related derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight and elemental formula of the compound. For this compound, the molecular formula is C₉H₆N₂O₂S, which corresponds to a calculated molecular weight of approximately 206.22 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, allowing for the unequivocal determination of its elemental formula. The calculated exact mass for the neutral molecule [M] of this compound (C₉H₆N₂O₂S) is 206.01501 u. In positive-ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed. The characterization of numerous related thiazole derivatives consistently involves HRMS to confirm their proposed structures, demonstrating the reliability of this technique. sci-hub.seacs.org

Table 4: HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thiazole derivatives and providing insights into their structural integrity. In positive ion mode (+ESI), derivatives of this compound typically exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺.

For instance, the high-resolution mass spectrum (HRMS) of N,4-bis(4-nitrophenyl)thiazol-2-amine shows a calculated m/z for [C₁₅H₁₀N₄O₄S + H]⁺ of 343.0456, with an observed value of 343.0496. nanobioletters.com Similarly, 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine has a calculated [M+H]⁺ peak at m/z 332.0216 and an observed peak at 332.0255. nanobioletters.com These precise measurements confirm the elemental composition of the synthesized molecules.

The fragmentation patterns observed in mass spectrometry can also offer structural information. Electron impact (EI) mass spectrometry studies on related compounds like 2-methyl-4-(4-nitrophenyl)-thiazole have shown characteristic fragmentation, including the loss of the nitro group (NO₂) and cleavage of the thiazole ring. nih.gov

Table 1: ESI-MS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

| N,4-bis(4-nitrophenyl)thiazol-2-amine | C₁₅H₁₀N₄O₄S | 343.0456 | 343.0496 | nanobioletters.com |

| 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine | C₁₅H₁₀ClN₃O₂S | 332.0216 | 332.0255 | nanobioletters.com |

| 4-(4-nitrophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amine | C₁₆H₁₀F₃N₃O₂S | 366.0479 | 366.0519 | nanobioletters.com |

| N-(2,4-difluorophenyl)-4-(4-nitrophenyl)thiazol-2-amine | C₁₅H₉F₂N₃O₂S | 334.0417 | 334.0456 | nanobioletters.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of this compound derivatives. The absorption of ultraviolet and visible light promotes electrons from the ground state to higher energy excited states, revealing information about the molecule's conjugation and electronic structure. These compounds typically exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. doi.org

For example, thiazole-based push-pull fluorophores containing nitro groups have been studied for their electronic transitions. iop.org The UV-Vis spectrum of 5-(4-methoxyphenyl)-2-(4-nitrophenyl)thiazol-4-ol in THF shows a maximum absorption (λmax) at 413 nm. iop.org The position of these absorption bands can be influenced by the solvent and the substituents on the thiazole and phenyl rings. kbhgroup.in This technique is also instrumental in monitoring the progress of reactions involving these chromophoric compounds. researchgate.net

Table 2: UV-Vis Absorption Data for this compound Analogs

| Compound | Solvent | λmax (nm) | Reference |

| 5-(4-Methoxyphenyl)-2-(4-nitrophenyl)thiazol-4-ol | THF | 413 | iop.org |

| 4-Hydroxy-5-(4-methoxyphenyl)-2-(4-nitrophenyl)thiazole | THF | 439 | iop.org |

| Silver (I) complex with a nitro-containing thiadiazole azo reagent | - | 563 | kashanu.ac.ir |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural elucidation, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. researchgate.netevitachem.com This technique has been used to confirm the molecular geometry of various thiazole derivatives. researchgate.netbldeasbkcp.ac.inresearchgate.net

For instance, the crystal structure of N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine (3b) revealed that it crystallizes in the monoclinic system with the space group P2₁/c. bldeasbkcp.ac.inresearchgate.net The analysis of its torsional angles indicated that the sulfur (S1) and a carbon atom (C4) are cis to each other, while a nitrogen atom (N2) and C4 are trans. bldeasbkcp.ac.inresearchgate.net Such detailed structural information is invaluable for understanding structure-activity relationships. The XRD results can also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. bldeasbkcp.ac.inresearchgate.net

Table 3: Crystallographic Data for a this compound Derivative

| Parameter | N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine (3b) | Reference |

| Crystal System | Monoclinic | bldeasbkcp.ac.inresearchgate.net |

| Space Group | P2₁/c | bldeasbkcp.ac.inresearchgate.net |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic techniques, particularly Thin-Layer Chromatography (TLC), are indispensable for monitoring the progress of chemical reactions and assessing the purity of the synthesized this compound compounds. mdpi.com TLC is a rapid and cost-effective method used to qualitatively follow the conversion of reactants to products by observing the appearance of new spots and the disappearance of starting material spots. google.com

Researchers routinely use TLC to determine the appropriate reaction time. google.com For example, in the synthesis of thiazole derivatives, the reaction progress is monitored by TLC using a solvent system like ethyl acetate/hexane (3:7). researchgate.net The purity of the final products, once isolated, is also often checked by TLC before further characterization. mdpi.com

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is fundamental for confirming the empirical formula of newly synthesized this compound derivatives. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and elemental composition. kashanu.ac.irekb.eguobaghdad.edu.iq

For example, for 6-(4-nitrophenyl)-2-(4-methylthiobenzyl)-imidazo-[2,1-b] nih.gov-thiadiazole, the calculated elemental composition was C, 56.53%; H, 3.69%; N, 14.65%; S, 16.77%. The found values were C, 56.60%; H, 3.66%; N, 14.76%; S, 16.79%, which are in excellent agreement. derpharmachemica.com

Table 4: Elemental Analysis Data for Related Heterocyclic Compounds

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| 6-(4-Nitrophenyl)-2-(4-isobutylphenyl)ethyl-imidazo-[2,1-b] nih.gov-thiadiazole | C₂₂H₂₂N₄O₂S | C | 65.00 | 65.06 | derpharmachemica.com |

| H | 5.46 | 5.42 | derpharmachemica.com | ||

| N | 13.78 | 13.83 | derpharmachemica.com | ||

| S | 7.89 | 7.84 | derpharmachemica.com | ||

| 6-(4-Nitrophenyl)-2-(4-methylthiobenzyl)-imidazo-[2,1-b] nih.gov-thiadiazole | C₁₈H₁₄N₄O₂S₂ | C | 56.53 | 56.60 | derpharmachemica.com |

| H | 3.69 | 3.66 | derpharmachemica.com | ||

| N | 14.65 | 14.76 | derpharmachemica.com | ||

| S | 16.77 | 16.79 | derpharmachemica.com | ||

| 4-Hydroxy-5-(4-methoxyphenyl)-2-(4-nitrophenyl)thiazole | C₁₆H₁₂N₂O₄S | C | 58.53 | 58.28 | iop.org |

| H | 3.68 | 3.64 | iop.org | ||

| N | 8.53 | 8.47 | iop.org | ||

| S | 9.76 | 9.65 | iop.org | ||

| 2-((4-Methylbenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | C₂₀H₁₅N₅O₂S₂ | C | 56.99 | 56.83 | nih.gov |

| H | 3.59 | 3.29 | nih.gov | ||

| N | 16.62 | 16.43 | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for studying the electronic and structural properties of thiazole (B1198619) derivatives, providing a good balance between computational cost and accuracy.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

In thiazole derivatives, the introduction of a nitro group, which is a strong electron-withdrawing group, has been shown to significantly reduce the HOMO-LUMO gap. For instance, studies on related 2-aminothiazole (B372263) sulfonamides demonstrated that nitro-substituted compounds had their energy gaps reduced to values as low as 0.384 eV and 1.187 eV. nih.gov This reduction in the energy gap is indicative of enhanced reactivity. nih.gov

The distribution of these orbitals provides insight into the sites of electrophilic and nucleophilic attack. For a related compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, DFT calculations revealed that the HOMO is primarily located over the thiadiazole ring and the amino group, while the LUMO is concentrated on the nitrophenyl ring. sapub.org This distribution implies that an electronic transition from HOMO to LUMO involves an intramolecular charge transfer (ICT) from the electron-rich thiazole moiety to the electron-deficient nitrophenyl ring, a process that is often responsible for the biological activities of such molecules. sapub.org

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Nitro-substituted 2-aminothiazole sulfonamide 1 | - | - | 0.384 | nih.gov |

| Nitro-substituted 2-aminothiazole sulfonamide 2 | - | - | 1.187 | nih.gov |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | - | - | 2.426 | sapub.org |

| Thiazole derivative (D_152) | - | - | 4.33 | nih.gov |

Global reactivity descriptors, derived from HOMO and LUMO energy values, are used to quantify the chemical reactivity and stability of molecules. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the molecule's capacity to accept electrons.

| Descriptor | Definition | Significance |

|---|---|---|

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures electron-attracting power. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Indicates resistance to charge transfer. |

| Global Softness (S) | S = 1 / η | Indicates chemical reactivity. |

| Dipole Moment (μ) | Calculated vector sum of bond moments | Indicates molecular polarity and interaction potential. |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For heterocyclic compounds like 2-(4-nitrophenyl)thiazole, theoretical vibrational analysis helps in identifying characteristic peaks. For example, in related thiazole and thiadiazole derivatives, DFT has been used to assign frequencies for:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region. mdpi.com

NO₂ group vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are prominent and characteristic.

Thiazole ring vibrations: Including C=N, C-S, and C-N stretching modes. nih.gov

Comparisons between the calculated and experimental spectra serve to validate the computed molecular geometry and provide a detailed understanding of the molecule's vibrational properties. sapub.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. nih.govrsc.org This technique calculates the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

For thiazole derivatives, TD-DFT has been successfully used to predict the maximum absorption wavelengths (λmax). researchgate.net These calculations can reveal how structural modifications, such as the introduction of different substituents, affect the electronic absorption properties. The simulations often show that the main absorption bands arise from π→π* transitions, frequently corresponding to the HOMO→LUMO transition. scielo.org.za For example, a study on a novel thiazole-based absorber material designed for solar cells used TD-DFT to identify strong absorbance in the visible light region, which was crucial for its application. researchgate.net Such studies confirm the utility of TD-DFT in understanding the photophysical behavior of this compound and guiding the design of new materials with specific optical properties.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

Derivatives of this compound have been investigated as potential inhibitors for various enzymes and receptors implicated in diseases like cancer and fungal infections. Molecular docking studies have provided detailed insights into their binding modes and affinities.

For instance, a derivative, (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(4-nitrophenyl)thiazole, was docked against lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. The study reported a strong binding affinity with a docking score of -8.715 kcal/mol, stabilized by hydrogen bonds and π-π stacking interactions. nih.gov

In another study, derivatives of 3-((2-(4-nitrophenyl)thiazol-4-yl)imino)indolin-2-one were evaluated as anticancer agents. Molecular docking simulations with the estrogen receptor (ER) and epidermal growth factor receptor (EGFR) revealed high docking scores, with one derivative showing a score of -8.512 kcal/mol with the estrogen receptor, indicating potent inhibitory potential. researchgate.net These interactions typically involve hydrogen bonding with key amino acid residues in the receptor's active site, as well as hydrophobic and π-π stacking interactions that contribute to the stability of the ligand-receptor complex. nih.govresearchgate.net

These computational findings highlight the potential of the this compound scaffold to serve as a basis for the development of targeted therapeutic agents.

| Compound/Derivative Structure | Target Protein | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(4-nitrophenyl)thiazole | Lanosterol 14α-demethylase | -8.715 | Not specified (H-bonds, π-π stacking) | nih.gov |

| 5-sustituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)indolin-2-one derivative (3a) | Estrogen Receptor (ER) | -8.512 | Not specified | researchgate.net |

| 5-sustituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)indolin-2-one derivative (3e) | Estrogen Receptor (ER) | -6.869 | Not specified | researchgate.net |

| Various thiazole derivatives | Tubulin | - | Not specified | nih.gov |

| Various thiazole derivatives | Aromatase, EGFR, CDK2, Bcl-2 | - | N, S, O atoms of thiazole ring | mdpi.com |

Identification of Key Interacting Residues and Binding Sites

Computational docking studies are instrumental in elucidating the binding modes of thiazole derivatives within the active sites of biological targets. For derivatives of this compound, these analyses reveal crucial interactions that stabilize the ligand-protein complex. For instance, in studies involving (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(4-nitrophenyl)thiazole, a close analog, molecular docking against lanosterol 14α-demethylase identified strong binding affinities. nih.gov The high docking score for this compound was attributed to specific interactions, including hydrogen bonding and π–π stacking, which are critical for its inhibitory activity. nih.gov

The binding pocket for related thiazole inhibitors has been shown to be formed by a constellation of specific amino acid residues. Key residues such as Gln-93, His-132, Asp-151, Phe-154, Arg-160, Phe-163, and His-192 define the binding site. Hydrogen bonds frequently form between the thiazole derivative and residues like Gln-93 and Arg-160. In some cases, unfavorable interactions can lead to lower stability and reduced activity, highlighting the importance of precise orientation within the binding site.

Table 1: Key Interacting Residues for Thiazole Derivatives in Protein Binding Sites

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Gln-93 | Hydrogen Bond | |

| His-132 | Pocket Formation | |

| Asp-151 | Pocket Formation, Hydrogen Bond | |

| Phe-154 | Pocket Formation | |

| Arg-160 | Hydrogen Bond | |

| His-192 | Hydrogen Bond, Pocket Formation |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Mechanisms

Molecular dynamics (MD) simulations provide critical insights into the conformational stability and dynamic behavior of this compound derivatives when complexed with target proteins or adsorbed onto surfaces. Over simulation periods, typically around 100 ns, the root mean square deviation (RMSD) of the protein's Cα atoms is monitored to assess structural stability. nih.gov For example, simulations of a thiazole derivative complexed with lanosterol 14-alpha demethylase showed an initial RMSD of 1.71 Å, which, despite an initial fluctuation, confirmed the stability of the ligand-protein complex over time. nih.gov

MD simulations are also pivotal in understanding the adsorption mechanisms of thiazole compounds, particularly in the context of corrosion inhibition. nih.gov These simulations can confirm the formation of a stable, protective layer on a metal surface, such as Fe(110). nih.gov Theoretical models investigate the interactions between protonated inhibitor molecules and the metal surface, revealing that inhibitors tend to align themselves to maximize their interaction with the metal atoms, thus forming a robust barrier against corrosive agents. nih.gov The binding energies calculated from these simulations often correlate well with experimental inhibition efficiencies, validating the predicted adsorption behavior. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the structural features of molecules like this compound with their biological activities. For series of aryl thiazole derivatives, both 2D and 3D-QSAR models have been developed to predict antimicrobial activity. researchgate.netijpsdronline.com These models often yield statistically significant results, with high squared correlation coefficients (r²) and internal cross-validation coefficients (q²) for training sets, as well as good predictive power (predictive r²) for external test sets. researchgate.netijpsdronline.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed three-dimensional maps of the steric, electrostatic, and hydrophobic fields around the molecules. For thiazole derivatives, these models have shown that electrostatic effects often play a dominant role in determining binding affinities. researchgate.netijpsdronline.com The information generated from CoMSIA contour maps can guide the design of new compounds with enhanced inhibitory activity by indicating where certain structural modifications would be beneficial.

Table 2: Statistical Validation of QSAR Models for Thiazole Derivatives

| Model Type | q² (Internal Validation) | r² (Correlation Coefficient) | Predictive r² (External Validation) | Reference |

|---|---|---|---|---|

| 2D-QSAR | 0.8619 | 0.9521 | - | researchgate.netijpsdronline.com |

| 3D-QSAR | 0.8283 | - | 0.4868 | researchgate.netijpsdronline.com |

| CoMFA | 0.538 | 0.925 | 0.867 | |

| CoMSIA | 0.593 | 0.905 | 0.913 |

Computational Analysis of Charge Transport and Nonlinear Optical (NLO) Properties

The molecular structure of this compound, featuring an electron-donating thiazole ring and a strong electron-withdrawing nitrophenyl group, suggests potential for interesting electronic properties, including charge transport and nonlinear optical (NLO) activity. Such "push-pull" systems are known to facilitate intramolecular charge transfer (ICT), a key factor for NLO applications. chemrxiv.orgnih.gov The presence of the nitro group on the phenyl ring delocalizes π-electrons, creating a deficiency of charge that promotes ICT from the thiazole moiety upon excitation. nih.govnih.gov

Computational studies on similar organic molecules show that the reorganization energy is a key parameter for evaluating charge transport capabilities; a lower electron reorganization energy compared to the hole reorganization energy suggests a material may be a good candidate for electron transport. researchgate.net The first hyperpolarizability (β), a measure of second-order NLO response, can be calculated using quantum chemical methods. nih.gov A significant NLO response is often linked to a large transition dipole moment and a high degree of charge transfer, which can be tuned by modifying the donor, acceptor, and π-conjugated linker components of the molecule. chemrxiv.orgnih.gov

Theoretical Assessment of Corrosion Inhibition Mechanisms

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to understand how thiazole derivatives like this compound inhibit metal corrosion. These compounds are believed to adsorb onto the metal surface, creating a protective barrier. nih.govresearchgate.net The adsorption can involve both physisorption (electrostatic interactions) and chemisorption (orbital interactions), and the process often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the surface. researchgate.netqu.edu.qa

Quantum chemical calculations help identify the active centers in the inhibitor molecule responsible for adsorption, which typically include heteroatoms like nitrogen and sulfur due to their lone pairs of electrons. nih.gov Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are calculated to assess the molecule's tendency to donate or accept electrons. rsc.org Molecular dynamics and Monte Carlo simulations further complement DFT by showing the preferred adsorption orientation of the inhibitor on the metal surface (e.g., Fe(110)) and calculating the binding energy, which provides a measure of the adsorption strength. nih.govrsc.orgqu.edu.qa These computational approaches consistently show that thiazole derivatives can form stable and spontaneous protective films on steel surfaces. nih.govqu.edu.qa

Advanced Electronic Structure Analyses (e.g., ELF, LOL, RDG)

Advanced computational analyses provide deeper insights into the electronic structure and bonding characteristics of this compound and its derivatives. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses used to visualize and understand the nature of chemical bonds and lone pairs. sciety.orgnih.gov These maps offer a detailed picture of electron distribution, helping to explain the molecule's chemical reactivity and stability. nih.gov

Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and visualizing non-covalent interactions (NCIs) within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govresearchgate.net For complex thiazole derivatives, RDG studies can highlight the role of these weak interactions in stabilizing the molecular framework. nih.gov Together, ELF, LOL, and RDG analyses provide a comprehensive understanding of the intramolecular forces and bonding patterns that govern the molecule's structure and properties. sciety.orgresearchgate.net

In Silico Pharmacokinetic and ADME Analysis

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their pharmacokinetic profiles. For this compound and related compounds, these predictions are crucial for evaluating their potential as therapeutic agents. thieme-connect.denih.gov Studies on similar thiazole derivatives have demonstrated favorable pharmacokinetic properties, including predictions of high gastrointestinal absorption and good oral bioavailability. nih.govscientificelectronicarchives.org

Drug-likeness is commonly evaluated against established rulesets such as Lipinski's Rule of Five, Veber's rules, and Egan's rules. thieme-connect.de Computational models predict that nitrophenyl-containing compounds can comply with these rules, suggesting favorable absorption and permeation characteristics. thieme-connect.deresearchgate.net Key parameters assessed include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. thieme-connect.deresearchgate.net

Table 3: Predicted ADME and Drug-Likeness Parameters for Nitrophenyl-Thiazole Analogs

| Parameter | Predicted Value/Range | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 150 - 500 g/mol | Oral bioavailability | researchgate.net |

| LogP (Lipophilicity) | -0.7 to +5.0 | Permeability and solubility | researchgate.net |

| TPSA (Polarity) | 20 - 130 Ų | Membrane permeability | researchgate.net |

| Hydrogen Bond Donors | ≤ 5 | Lipinski's Rule | thieme-connect.de |

| Hydrogen Bond Acceptors | ≤ 10 | Lipinski's Rule | thieme-connect.de |

| Gastrointestinal Absorption | High | Bioavailability | nih.gov |

| Oral Bioavailability | Good | Drug-likeness | scientificelectronicarchives.org |

Coordination Chemistry and Metal Complex Formation

Ligand Binding Properties of 2-(4-Nitrophenyl)thiazole and its Derivatives

The ability of this compound and its derivatives to act as ligands in the formation of metal complexes is dictated by the presence and accessibility of heteroatoms with lone pairs of electrons.

Identification of Coordination Sites (Nitrogen, Sulfur Atoms)

The primary coordination sites in this compound-based ligands are the nitrogen and sulfur atoms within the thiazole (B1198619) ring. chim.it The sp2-hybridized nitrogen atom and the sulfur atom can both act as electron-pair donors to a metal center. chim.it In derivatives such as 2-amino-4-(4-nitrophenyl)thiazole, the exocyclic amino group introduces an additional nitrogen donor site. thepharmajournal.com Similarly, Schiff base derivatives, formed by the condensation of an amino-thiazole with an aldehyde or ketone, possess an imine nitrogen (–C=N–) that can also participate in coordination. thepharmajournal.com The specific atoms that coordinate to the metal ion can be influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of other substituents on the ligand. thepharmajournal.comajol.info

Monodentate, Bidentate, and Polydentate Coordination Modes

Depending on the specific derivative and reaction conditions, this compound-based ligands can exhibit various coordination modes:

Monodentate Coordination: In some instances, the ligand may coordinate to a metal center through a single donor atom. For example, in certain platinum(II) complexes with 2-acetyl pyridine (B92270) 4N-ethyl thiosemicarbazone, one of the thiosemicarbazone ligands coordinates in a monodentate fashion through the sulfur atom. nih.gov

Bidentate Coordination: Bidentate coordination is a common mode for these ligands. For instance, Schiff base ligands derived from 2-aminothiazole (B372263) can coordinate to metal ions through the thiazole nitrogen and the imine nitrogen or an oxygen donor from a salicylaldehyde (B1680747) moiety, forming a stable chelate ring. thepharmajournal.commdpi.com In some copper(II) complexes with D-luciferin, which contains a thiazole ring, bidentate coordination occurs through the two sulfur atoms of the thiazole rings. researchgate.net

Polydentate Coordination: More complex derivatives can act as tridentate or even tetradentate ligands. Thiosemicarbazone derivatives of 2-formylthiazole, for example, can coordinate through the thiazole nitrogen, the imine nitrogen, and the thiolate sulfur atom, acting as a tridentate NNS donor. researchgate.net This tridentate coordination leads to the formation of two fused five-membered chelate rings, enhancing the stability of the complex. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The versatile coordination behavior of this compound and its derivatives has led to the synthesis and characterization of a wide range of transition metal complexes.

Complexes with Copper(II)

Copper(II) complexes of this compound derivatives have been synthesized and characterized. For example, Schiff base ligands derived from 2-aminothiazole readily form stable complexes with copper(II). mdpi.com These complexes are often characterized by techniques such as elemental analysis, Fourier-transform infrared (FT-IR) spectroscopy, UV-Visible spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy. mdpi.com In some cases, dinuclear copper(II) complexes have been synthesized using thiazole-based ligands, where the copper centers are bridged by the ligand. rsc.org The geometry around the Cu(II) center in these complexes can vary, with square planar and octahedral geometries being common. researchgate.net

| Ligand Type | Copper(II) Complex | Coordination Mode | Geometry | Characterization Techniques |

|---|---|---|---|---|

| Schiff Base (N,O-chelating) | [Cu(N′-salicylidene-2-aminothiazole)] | Bidentate | Not Specified | Elemental Analysis, FT-IR, UV-Vis, EPR mdpi.com |

| 2-amino-6-methoxybenzothiazole (ambt) | [Cu(ambt)₂(cnba)₄] and [Cu(ambt)₂(clba)₄] | Not Specified | Dinuclear | Single-crystal XRD, Viscometry, Electronic Absorption, Fluorescence Spectroscopy rsc.org |

| 1,3,4-thiadiazolethiosemicarbazone derivatives | [L¹CuCl(H₂O)₂]·H₂O and [L²CuCl] | Tridentate (NNS) | Square planar and Octahedral | Thermal Analysis, Electronic Spectra, Magnetic Moment researchgate.net |

Complexes with Iron(III)

Iron(III) complexes of thiazole-containing thiosemicarbazone ligands have been synthesized and characterized. researchgate.net These complexes often feature the ligand coordinating in a tridentate fashion through the thiazole nitrogen, imine nitrogen, and thiolate sulfur atoms. researchgate.net Magnetic susceptibility and EPR measurements have shown that these Fe(III) complexes can exist in a low-spin state. researchgate.net The stability of these complexes in solution makes them suitable for the development of advanced supramolecular materials. researchgate.net Research has also been conducted on iron(III) complexes with thiazole derivatives for their potential use in redox-active frameworks.

| Ligand Type | Iron(III) Complex | Coordination Mode | Spin State | Characterization Techniques |

|---|---|---|---|---|

| Thiazole-containing thiosemicarbazone | Not Specified | Tridentate (NNS) researchgate.net | Low spin researchgate.net | Magnetic Susceptibility, EPR, UV/Vis, NMR researchgate.net |

| 2-Hydrazino-4-(4-nitrophenyl)thiazole | Not Specified | Not Specified | Not Specified | Used in materials science for redox-active frameworks |

Complexes with Platinum(II) and Palladium(II)

Platinum(II) and palladium(II) complexes with thiazole-based ligands have been synthesized and characterized, often due to their potential applications in cancer therapy. nih.gov For example, complexes with coumarin-thiazole based Schiff bases have been prepared and studied. nih.gov In some cases, the ligands can act in a tridentate (N,N,S) manner, while in others, they may be monodentate, coordinating only through the sulfur atom. nih.gov The geometry of these complexes is typically square planar. ajol.info The synthesis often involves a one-pot reaction of a potassium salt of the metal chloride with the thiazole-based ligand. ajol.info Characterization is performed using various spectroscopic techniques, including IR, UV-Vis, and NMR (¹H, ³¹P), as well as X-ray crystallography. ajol.info

| Ligand Type | Metal | Complex | Coordination Mode | Geometry | Characterization Techniques |

|---|---|---|---|---|---|

| 2-mercapto-5-methyl-1,3,4-thiadiazole (HmtzS) and bis(diphenylphosphino)methane (B1329430) (dppm) | Platinum(II) | [Pt(mtzS)₂(dppm)] | Not Specified | Square Planar ajol.info | Conductivity, IR, UV-Vis, ³¹P & ¹H NMR, X-ray Crystallography ajol.info |

| 2-mercapto-5-methyl-1,3,4-thiadiazole (HmtzS) and bis(diphenylphosphino)methane (dppm) | Palladium(II) | [Pd(mtzS)₂(dppm)] | Not Specified | Not Specified | Conductivity, IR, UV-Vis, ³¹P & ¹H NMR ajol.info |

| Coumarin-thiazole Schiff base (L) | Platinum(II) | [Pt(L)₂] | Not Specified | Not Specified | NMR, IR, UV-vis, LC-MS, Magnetic Moment, Conductivity nih.gov |

| Coumarin-thiazole Schiff base (L) | Palladium(II) | [Pd(L)₂] | Not Specified | Not Specified | NMR, IR, UV-vis, LC-MS, Magnetic Moment, Conductivity nih.gov |

| 2-acetyl pyridine 4N-ethyl thiosemicarbazone | Platinum(II) | Not Specified | Tridentate (N,N,S) and Monodentate (S) nih.gov | Square Planar nih.gov | Not Specified |

Other Transition Metal Complexes (e.g., Co(II), Ni(II), Zn(II), Cd(II), Mn)

Complexes of this compound and its derivatives have been synthesized with a range of other transition metals, including cobalt(II), nickel(II), zinc(II), cadmium(II), and manganese(II). nih.govjocpr.com The synthesis of these complexes typically involves the reaction of a Schiff base ligand derived from 2-amino-4-(4-nitrophenyl)thiazole with the corresponding metal salt in a suitable solvent. jocpr.comthepharmajournal.com The resulting complexes often exhibit a 1:2 metal-to-ligand stoichiometry, with the ligand acting as a bidentate or tridentate chelating agent. jocpr.comthepharmajournal.com

For instance, Schiff bases formed from 4-(3-nitrophenyl)thiazol-2-amine and various hydroxy aldehydes have been used to create Co(II), Ni(II), and Cu(II) complexes with a 1:2 metal-ligand ratio and an octahedral geometry. thepharmajournal.com Similarly, Schiff bases derived from sulfadoxine (B1681781) and 4-acetyl/benzoyl-1-(4'-nitrophenyl)-3-methyl-2-pyrazolin-5-ones form octahedral complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) with the general formula [ML2·2H2O]. jocpr.com

Structural Characterization of Metal Complexes

The structural elucidation of these metal complexes is crucial for understanding their properties and potential applications. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques (IR, NMR, UV-Vis, Electronic Spectroscopy)

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the coordination sites of the ligand to the metal ion. In the IR spectra of the metal complexes of this compound derivatives, a shift in the characteristic vibrational frequencies of the C=N (azomethine) and phenolic C-O groups compared to the free ligand indicates the involvement of the azomethine nitrogen and the phenolic oxygen in coordination. thepharmajournal.comekb.eg The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. thepharmajournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligands and how it changes upon complexation. In the ¹H NMR spectra of Schiff base ligands of this compound, characteristic signals for the azomethine proton (HC=N) and aromatic protons are observed. ekb.eg Upon complexation, these signals may shift, providing evidence of coordination. For instance, a downfield or upfield shift of the azomethine proton signal is indicative of its involvement in bonding with the metal ion. ekb.eg

UV-Visible and Electronic Spectroscopy: Electronic spectroscopy provides insights into the geometry of the metal complexes. The electronic spectra of the complexes typically show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions of the metal ion. nih.gov The positions and intensities of these bands can help in assigning the geometry of the complex. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes of Schiff bases derived from 2-amino-4-substituted phenylthiazoles often suggest an octahedral geometry. nih.govthepharmajournal.com

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis: Elemental analysis is used to determine the empirical formula of the synthesized complexes, providing the percentage composition of carbon, hydrogen, nitrogen, and the metal. This data is crucial for confirming the stoichiometry of the metal-ligand complex, which is often found to be 1:2. jocpr.comthepharmajournal.com

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. The TGA curves of hydrated complexes, such as those with the general formula [ML2·2H2O], typically show an initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures. jocpr.commdpi.com The final residue often corresponds to the stable metal oxide. rjpbcs.com

Magnetic Susceptibility and Conductivity Measurements

Magnetic Susceptibility: Magnetic susceptibility measurements are vital for determining the geometry and the oxidation state of the central metal ion in the complexes. For instance, Co(II) complexes with magnetic moments around 5.09-5.11 B.M. and Ni(II) complexes with magnetic moments of 2.91-2.99 B.M. are indicative of an octahedral geometry. nih.gov Similarly, Cu(II) complexes with magnetic moments around 1.93-2.01 B.M. also suggest an octahedral geometry. nih.gov

Conductivity Measurements: Molar conductivity measurements are used to determine the electrolytic nature of the complexes. Low molar conductance values for the complexes in solvents like nitrobenzene (B124822) suggest that they are non-electrolytic in nature, indicating that the anions are not present as counter-ions but are coordinated to the metal center. thepharmajournal.comresearchgate.net

X-ray Crystallography of Metal Complexes

While spectroscopic and analytical techniques provide valuable structural information, single-crystal X-ray diffraction provides the most definitive structural elucidation. However, obtaining single crystals suitable for X-ray analysis can be challenging. For related benzimidazole (B57391) complexes of 2-(4-nitrophenyl)-1H-benzimidazole (NBI), X-ray diffraction studies have been performed. For instance, some synthesized Fe(II), Zn(II), Mn(II), and Ni(II) complexes of NBI were found to be amorphous or microcrystalline as they did not produce a specific diffraction pattern. nih.gov

Electronic and Catalytic Properties of Metal Complexes

The electronic properties of the metal complexes of this compound are influenced by the nature of the ligand and the metal ion. The electron-withdrawing nitro group on the phenyl ring affects the electron density on the thiazole ring and the coordinating atoms, which in turn influences the electronic structure and reactivity of the complexes. nih.gov

These metal complexes have shown potential as catalysts in various organic transformations. researchgate.net The catalytic activity is often enhanced upon complexation compared to the free ligand. The ability of the metal center to exist in different oxidation states and the specific coordination environment provided by the ligand are key factors in their catalytic performance. While specific catalytic applications for this compound complexes with Co(II), Ni(II), Zn(II), Cd(II), and Mn(II) are not extensively detailed in the provided context, the broader class of thiazole-based metal complexes is recognized for its catalytic potential. researchgate.net

Impact of Metal Coordination on Molecular Properties and Reactivity

Coordination typically occurs through the lone pair of electrons on the thiazole ring's nitrogen atom, which acts as a monodentate ligand. This interaction redistributes electron density throughout the molecule, affecting its geometry, electronic energy levels, and susceptibility to chemical reactions.

Alterations in Spectroscopic Properties

The coordination of a metal ion to the thiazole nitrogen atom invariably leads to changes in the compound's spectroscopic signatures. While detailed comparative data for a wide range of metal complexes with unsubstituted this compound are not extensively documented in the literature, baseline spectroscopic data for the free ligand provides a crucial reference for identifying coordination-induced shifts.

Table 1: NMR Spectroscopic Data for this compound (Free Ligand)

This table presents the proton (¹H) and carbon (¹³C) nuclear magnetic resonance chemical shifts for the uncoordinated ligand in deuterated chloroform (B151607) (CDCl₃), serving as a benchmark for comparison with its metal complexes. rsc.org

| Nucleus | Atom Position | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Thiazole-H | 7.49 (m, 1H), 7.98 (m, 1H) |

| Nitrophenyl-H (ortho to -NO₂) | 8.31 (d, J = 7.6 Hz, 2H) | |

| Nitrophenyl-H (meta to -NO₂) | 8.14 (d, J = 9.1 Hz, 2H) | |

| The signals for the two thiazole protons appear as multiplets, while the phenyl protons show distinct doublets. | ||

| ¹³C NMR | Thiazole Carbons | 121.0, 144.6, 165.4 |

| Nitrophenyl Carbons | 124.4, 127.2 | |

| Nitrophenyl Carbon (ipso- to thiazole) | 139.0 | |

| Nitrophenyl Carbon (ipso- to -NO₂) | 148.4 | |

| The carbon signals reflect the distinct electronic environments within the heterocyclic and aromatic rings. |

Data sourced from a study on C-H arylation of azoles. rsc.org

Upon coordination, shifts in these NMR signals are expected. The electron-donating interaction with the metal center typically deshields the protons and carbons of the thiazole ring, causing their signals to shift downfield. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. Furthermore, infrared (IR) spectroscopy would show shifts in the vibrational frequencies of the C=N and C-S bonds within the thiazole ring upon complexation.

Modification of Electronic Properties and Frontier Orbitals

The most profound impact of metal coordination is on the electronic properties of this compound, particularly its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing nitro group already contributes to a low-lying LUMO in the free ligand.

Research on a boron difluoride (BF₂) complex with a ligand containing the 4-(4-nitrophenyl)thiazole moiety provides a clear example of this effect. acs.org Coordination to the boron center significantly modifies the energy and distribution of the frontier orbitals.

LUMO Localization: In the BF₂ complex, the LUMO is observed to be predominantly located on the nitrophenyl group. This indicates that the coordination enhances the electron-accepting character of this part of the molecule, making it a potential site for reductive processes. acs.org

Electron Affinity: Metal coordination increases the electron affinity of the ligand. In the case of the BF₂ complex of 4-(4-nitrophenyl)thiazole, the electron affinity was calculated to be 2.95 eV. This value is significantly higher than that of analogous complexes lacking the strong electron-withdrawing nitro group, which have electron affinities in the range of 2.20–2.35 eV. acs.org A higher electron affinity implies that the complex can more readily accept an electron.

Table 2: Impact of Coordination on Electronic Properties

This table compares the electron affinity of a boron complex containing the 4-(4-nitrophenyl)thiazole ligand with related complexes lacking the nitro group, highlighting the electronic impact of both the substituent and coordination. acs.org

| Compound Type | Key Substituent on Thiazole Ring | Electron Affinity (eV) |

|---|---|---|

| BF₂ Complex (5g) | 4-(4-nitrophenyl) | 2.95 |

| BF₂ Complexes (5a-d, f) | Unsubstituted, Methyl, Ethoxycarbonyl, Phenyl, 4-cyanophenyl | 2.20 - 2.35 |

| The presence of the 4-nitrophenyl group in the coordinated ligand leads to a substantial increase in electron affinity. |

Data sourced from a study on the synthesis and photophysical properties of thiazole BF₂ complexes. acs.org

Changes in Chemical Reactivity

The redistribution of electron density upon metal coordination directly influences the chemical reactivity of the this compound ligand.

Enhanced Nucleophilicity of Other Sites: By drawing electron density towards the metal center via the thiazole nitrogen, coordination can indirectly influence the nucleophilicity or basicity of other atoms in the molecule, although this effect is less pronounced given the powerful electron-withdrawing nature of the nitro group.

Modified Reactivity of the Nitrophenyl Group: As the LUMO is localized on the nitrophenyl moiety in the complex, this group becomes more susceptible to nucleophilic attack or reduction. acs.org The coordination effectively "activates" the nitro-aromatic system towards reductive chemical or electrochemical processes.

Catalytic Applications: The formation of stable complexes with transition metals suggests potential applications in catalysis. The coordinated metal center can act as a Lewis acid, activating substrates, while the electronic properties of the this compound ligand can be fine-tuned to modulate the catalytic activity of the metal. nih.govnih.gov For instance, related benzimidazole complexes have been noted for their catalytic activity in organic transformations. nih.govnih.gov

Material Science Applications of 2 4 Nitrophenyl Thiazole and Its Derivatives

Development of Advanced Polymeric Materials

Derivatives of 2-(4-nitrophenyl)thiazole serve as valuable monomers in the synthesis of high-performance polymers with enhanced thermal and optical properties. chemimpex.comchemimpex.com The incorporation of the nitrophenylthiazole moiety into polymer backbones can significantly improve characteristics such as thermal stability and solubility. researchgate.nethsu.ac.irhsu.ac.ir

Novel polyamides and polyamide-imides (PAIs) have been synthesized using diamine monomers containing the nitrophenylthiazole group. For instance, new sulfur-containing PAIs were developed through the polycondensation of a diimide-diacid monomer, which featured thiazole (B1198619) rings and nitrophenyl groups, with various aromatic diamines. hsu.ac.irhsu.ac.ir These polymers demonstrated high yields and inherent viscosities ranging from 0.73 to 0.92 dL/g. hsu.ac.irhsu.ac.ir

A key advantage of these polymers is their excellent solubility in a range of organic solvents, from polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) to less polar ones such as tetrahydrofuran (B95107) (THF) and acetone. hsu.ac.irhsu.ac.ir This high solubility is crucial for their processability into optical films and other material forms. hsu.ac.irhsu.ac.ir